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molecular formula C6H4Br2FN B8812704 3-Bromo-5-(bromomethyl)-2-fluoropyridine CAS No. 1227601-47-9

3-Bromo-5-(bromomethyl)-2-fluoropyridine

Cat. No. B8812704
M. Wt: 268.91 g/mol
InChI Key: AZJHCDXSMPNKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772480B2

Procedure details

N-Bromosuccinimide (4.732 g, 26.59 mmol) and benzoyl peroxide (0.1356 g, 0.5598 mmol) were added to a solution of 3-bromo-2-fluoro-5-methylpyridine (Matrix Innovation Inc., Montreal, Quebec, Canada 5.318 g, 27.99 mmol) in CCl4 (50 mL), and the mixture was heated at gentle reflux under a N2 atmosphere for 16 h. The mixture was filtered, washing with CCl4, and the residue concentrated and purified by flash chromatography on silica (1% to 1.5% EtOAc/hexane) to give 3-bromo-5-(bromomethyl)-2-fluoropyridine (1.593 g, 21.17% yield) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.15 (s, 1H); 8.03 (dd, J=8.02, 2.15 Hz, 1H); 4.43 (s, 2H); 19F NMR (376 MHz, CDCl3) δ −65.17 (br. s., 1F). Sample did not ionize well in ESI+ mode.
Quantity
4.732 g
Type
reactant
Reaction Step One
Quantity
5.318 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1356 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[Br:9][C:10]1[C:11]([F:17])=[N:12][CH:13]=[C:14]([CH3:16])[CH:15]=1>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:9][C:10]1[C:11]([F:17])=[N:12][CH:13]=[C:14]([CH2:16][Br:1])[CH:15]=1

Inputs

Step One
Name
Quantity
4.732 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
5.318 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)C)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0.1356 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at gentle reflux under a N2 atmosphere for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washing with CCl4
CONCENTRATION
Type
CONCENTRATION
Details
the residue concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica (1% to 1.5% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)CBr)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.593 g
YIELD: PERCENTYIELD 21.17%
YIELD: CALCULATEDPERCENTYIELD 22.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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